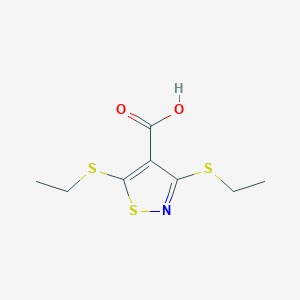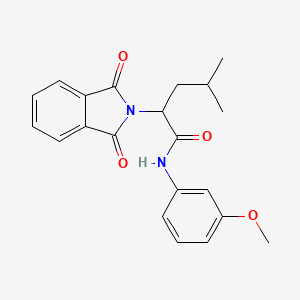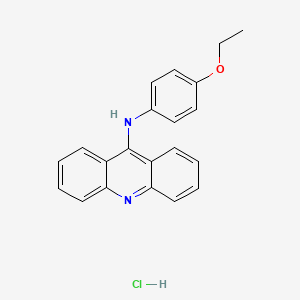
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid (BETI) is a heterocyclic compound with a molecular formula of C9H11N2O2S3. BETI is a member of the isothiazole family of compounds, which have been found to exhibit a wide range of biological activities. BETI has been the subject of numerous studies due to its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerase and RNA polymerase. 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has also been found to induce apoptosis in cancer cells, as well as inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. However, 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid. One area of interest is the development of more effective synthesis methods, which could make it easier to produce 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid in larger quantities. Another area of interest is the investigation of 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid's potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid and its potential side effects.
Synthesis Methods
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid can be synthesized through a variety of methods, including the reaction of 2-mercaptoacetic acid with ethylenediamine in the presence of potassium hydroxide. Another method involves the reaction of 2-chloroacetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethylenediamine.
Scientific Research Applications
3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans. 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid has also been found to exhibit anticancer properties, inhibiting the growth of various cancer cell lines.
properties
IUPAC Name |
3,5-bis(ethylsulfanyl)-1,2-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S3/c1-3-12-6-5(7(10)11)8(13-4-2)14-9-6/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPAWRFWVVEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=NS1)SCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)

![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)